molecular formula C16H10N2O7 B11711962 Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate

Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate

Katalognummer: B11711962
Molekulargewicht: 342.26 g/mol
InChI-Schlüssel: MBPCXRJBGYAGAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is a complex organic compound with a molecular formula of C16H10N2O6. This compound is characterized by the presence of a nitro group, a hydroxy group, and an isoindole moiety, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate typically involves the following steps:

    Esterification: The hydroxybenzoic acid derivative is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.

    Cyclization: The isoindole moiety is introduced through a cyclization reaction, often involving the use of phthalic anhydride and ammonia under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The cyclization step can be optimized using high-pressure reactors to enhance the reaction rate and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of ethers or esters.

    Oxidation: Formation of quinones.

Wissenschaftliche Forschungsanwendungen

Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism by which methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential therapeutic effects. The hydroxy and isoindole groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-hydroxy-4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)benzoate
  • Methyl 2-hydroxy-4-(5-bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)benzoate

Uniqueness

Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activity. The combination of hydroxy, nitro, and isoindole groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C16H10N2O7

Molekulargewicht

342.26 g/mol

IUPAC-Name

methyl 2-hydroxy-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C16H10N2O7/c1-25-16(22)9-6-5-8(7-12(9)19)17-14(20)10-3-2-4-11(18(23)24)13(10)15(17)21/h2-7,19H,1H3

InChI-Schlüssel

MBPCXRJBGYAGAH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.